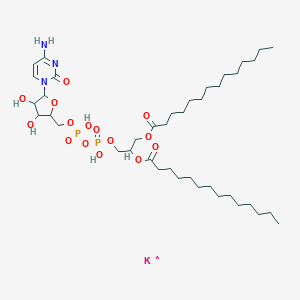
1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine, sel de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of analogs and derivatives related to 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine has been explored through various chemical pathways. Notably, the chemical synthesis of phosphatidic acid analogs showcases methods to produce complex lipid molecules, providing insights into the synthetic routes that could apply to 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt (Kates, Park, Palameta, & Joo, 1971). Another study highlights the synthesis of diphosphatidylglycerols, demonstrating techniques relevant to the production of complex phospholipids (Ahmad, Murali Krishna, Ali, Choudhury, & Ahmad, 2007).
Molecular Structure Analysis
The molecular packing and conformation of related phospholipids have been detailed through crystal structure analyses. These studies provide a foundational understanding of how molecules like 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt may organize and behave at the molecular level (Pascher, Sundell, Harlos, & Eibl, 1987).
Chemical Reactions and Properties
Research into the interaction of divalent cations with phospholipids sheds light on the chemical behavior of 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt. These interactions are crucial for understanding the compound's functionality in biological systems and its chemical reactivity (Garidel, Förster, Richter, Kunst, Rapp, & Blume, 2000).
Physical Properties Analysis
The physical properties, including phase behavior and lipid ionization, have been extensively studied, particularly the effects of temperature, pH, and ionic strength on the lipid monolayers and bilayers. These studies are pivotal for understanding the physical characteristics of 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt in different environments (Garidel & Blume, 2005).
Chemical Properties Analysis
The interaction of the compound with various ions and its ionization behavior under different conditions are central to its chemical properties analysis. Studies focusing on the binding of alkaline earth cations to phospholipids provide insights into the chemical properties of 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt, including its reactivity and stability in various chemical environments (Garidel & Blume, 2000).
Applications De Recherche Scientifique
Études de bicouche lipidique
Ce composé est utilisé dans les études de bicouche lipidique pour analyser les membranes des organites et des cellules . Il aide les chercheurs à comprendre la structure et la fonction des membranes biologiques, qui sont cruciales pour les processus cellulaires.
Études d'interaction protéique
Il a été utilisé pour étudier les molécules dans les membranes, telles que l'interaction entre le composé et les protéines dans les vésicules de dimyristoylphosphatidylcholine construites en laboratoire . Cela permet de comprendre comment les protéines interagissent avec les lipides dans la membrane cellulaire.
Étalon interne en chromatographie
Le 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine, sel de potassium a été utilisé comme étalon interne en chromatographie liquide haute performance en phase inverse (RP-HPLC) . Cela permet de mesurer et d'analyser avec précision d'autres composés dans un mélange.
Études de diffusion
Ce composé a été utilisé comme composant de films de mousse (FFs) pour des études de diffusion . Il permet de comprendre comment les molécules se déplacent et interagissent dans différents environnements.
Imitation de membranes bactériennes
Le this compound est principalement présent dans les membranes bactériennes à Gram positif et comprend deux chaînes. Pour imiter les membranes bactériennes, il est combiné à des phospholipides zwitterioniques . Cela permet d'étudier les propriétés et les fonctions de la membrane bactérienne.
Préparation de liposomes
Ce composé est utilisé dans la préparation de liposomes . Les liposomes sont de petites vésicules sphériques qui peuvent être utilisées pour délivrer des médicaments et du matériel génétique dans les cellules.
Mécanisme D'action
Target of Action
1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt, also known as DMPC, is a synthetic phospholipid used in the formation of liposomes and lipid bilayers . Its primary targets are the lipid monolayers and bilayers in biological membranes .
Mode of Action
DMPC interacts with its targets by integrating into the lipid bilayers of cells . The similar phospholipid structures of DMPC and the membranes facilitate the attachment of nanoparticles to bio-membranes in the brain .
Biochemical Pathways
DMPC affects the biochemical pathways related to lipid metabolism and membrane dynamics. It can influence the stability and fluidity of cell membranes, and it plays a role in the formation and function of lipid rafts, which are specialized membrane microdomains involved in cell signaling .
Pharmacokinetics
It’s known that dmpc can enhance the constancy and in vitro antiproliferative effect of certain drugs . This suggests that DMPC may improve drug bioavailability by facilitating drug delivery to target cells .
Result of Action
The molecular and cellular effects of DMPC’s action are primarily related to its role in modifying the properties of cell membranes. By integrating into lipid bilayers, DMPC can alter membrane fluidity and permeability, potentially influencing various cellular processes . In addition, DMPC-coated nanoparticles have been shown to enter cells more easily .
Action Environment
The action, efficacy, and stability of DMPC can be influenced by various environmental factors. For instance, the presence of other lipids in the environment can affect the integration of DMPC into cell membranes . Furthermore, the pH and ionic strength of the environment can influence the properties of DMPC-containing systems .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Cellular Effects
It has been suggested that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Propriétés
InChI |
InChI=1S/C40H73N3O15P2.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(44)53-29-32(56-36(45)26-24-22-20-18-16-14-12-10-8-6-4-2)30-54-59(49,50)58-60(51,52)55-31-33-37(46)38(47)39(57-33)43-28-27-34(41)42-40(43)48;/h27-28,32-33,37-39,46-47H,3-26,29-31H2,1-2H3,(H,49,50)(H,51,52)(H2,41,42,48); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSIYSATLLMSEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCC.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H73KN3O15P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585103 |
Source


|
| Record name | PUBCHEM_16219138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
937.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138879-82-0 |
Source


|
| Record name | PUBCHEM_16219138 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)

![5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B54537.png)


![1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene](/img/structure/B54540.png)
![(2S,3S,3aS,6S,7S,7aS)-2-hydroxy-2,3,7-trimethyl-6-(1-phenylmethoxypropan-2-yl)-3a,6,7,7a-tetrahydro-3H-furo[3,2-c]pyran-4-one](/img/structure/B54542.png)

